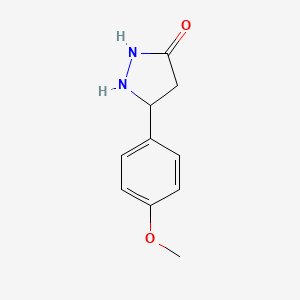

5-(4-Methoxyphenyl)pyrazolidin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxyphenyl)pyrazolidin-3-one is a chemical compound with the molecular formula C10H12N2O2 It is a pyrazolidinone derivative, characterized by the presence of a methoxyphenyl group attached to the pyrazolidinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(4-Methoxyphenyl)pyrazolidin-3-one involves the reaction of ethyl 4-methoxycinnamate with hydrazine monohydrate. The reaction is typically carried out in ethanol at reflux temperature overnight. After cooling, the solution is concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenyl)pyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazolidinone ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and bromine (Br2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield brominated pyrazolidinone derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential : Research has indicated that derivatives of 5-(4-Methoxyphenyl)pyrazolidin-3-one may possess significant therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Similar compounds in the pyrazolidinone family have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

- Analgesic Properties : Some derivatives are being investigated for their analgesic effects, akin to those of well-established non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Assays

This compound has been utilized in various biological assays to evaluate its effectiveness against specific targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as monoamine oxidase and cyclooxygenase. For example, certain derivatives have shown selective inhibition of monoamine oxidase-B, which is relevant for neurodegenerative diseases like Parkinson's.

- Antimicrobial Activity : Studies have reported that some derivatives exhibit antimicrobial properties against a range of pathogens, suggesting their potential use as antibacterial agents .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound derivatives on human breast cancer cells. The findings indicated that specific derivatives significantly reduced cell viability and induced apoptosis through the activation of caspases.

Case Study 2: Anti-inflammatory Mechanism

In another research project focused on inflammation, researchers assessed the anti-inflammatory activity of pyrazolidinone derivatives. The results showed that these compounds effectively inhibited the production of pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound derivatives. The following table summarizes key findings:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Methoxy | Moderate | 10.5 | Enhances lipophilicity |

| Phenyl | High | 5.0 | Critical for anticancer activity |

| Alkyl | Low | >100 | Reduces potency |

Summary of Biological Activities

The following table summarizes various biological activities observed for this compound and its derivatives:

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Methylphenyl)pyrazolidin-3-one

- 5-(4-Chlorophenyl)pyrazolidin-3-one

- 5-(4-Fluorophenyl)pyrazolidin-3-one

Uniqueness

5-(4-Methoxyphenyl)pyrazolidin-3-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets compared to its analogs.

Actividad Biológica

5-(4-Methoxyphenyl)pyrazolidin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazolidinone ring with a methoxy-substituted phenyl group at the 5-position. Its molecular formula is C11H12N2O, indicating the presence of two nitrogen atoms within the pyrazolidinone structure. The methoxy group enhances its solubility and potentially influences its biological activity compared to other derivatives.

The compound's biological effects are attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of various enzymes and receptors, leading to anti-inflammatory and analgesic effects. Studies have shown that derivatives of pyrazolidinones can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes associated with pain pathways. For instance, it has been shown to reduce the production of prostaglandins, which are mediators of inflammation.

Enzyme Inhibition Studies

In silico docking studies have been employed to investigate the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with COX enzymes, indicating potential as a non-steroidal anti-inflammatory drug (NSAID). Molecular dynamics simulations further support these findings by illustrating stable interactions between the compound and target enzymes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing some notable derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Chlorophenyl)pyrazolidin-3-one | Chlorine substituent instead of methoxy | Different biological activity profiles |

| 1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one | Multiple phenyl substitutions | Enhanced stability and varied interactions |

| 5-(4-Methylphenyl)pyrazolidin-3-one | Methyl group at para position | Variation in lipophilicity affecting bioavailability |

| 5-(3-Fluorophenyl)-1-phenylpyrazolidin-3-one | Fluorine substituent | Potential for increased potency due to electronegative fluorine |

This comparison highlights how variations in substituents can affect the biological properties of pyrazolidinone derivatives.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of this compound:

- Anti-inflammatory Activity : In a controlled study, the compound was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent .

- Analgesic Efficacy : Another study focused on pain models demonstrated that the compound effectively alleviated pain through central nervous system pathways, comparable to traditional analgesics like aspirin.

- Molecular Interaction Studies : Advanced molecular modeling techniques have elucidated the binding modes of this compound with COX enzymes, revealing insights into its inhibitory mechanisms .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5,9,11H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZKHFASBRGVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.